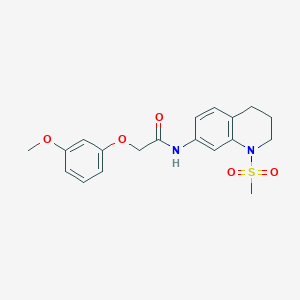

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide

Descripción

Propiedades

IUPAC Name |

2-(3-methoxyphenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-25-16-6-3-7-17(12-16)26-13-19(22)20-15-9-8-14-5-4-10-21(18(14)11-15)27(2,23)24/h3,6-9,11-12H,4-5,10,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLAPMZQHNEJQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on available research.

The compound's chemical structure is characterized by the following:

- Chemical Formula : C19H22N2O5S

- Molecular Weight : 390.453 g/mol

- IUPAC Name : N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide

| Property | Value |

|---|---|

| Chemical Formula | C19H22N2O5S |

| Molecular Weight | 390.453 g/mol |

| IUPAC Name | N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may:

- Inhibit various enzymes involved in cellular signaling pathways.

- Affect kinases and proteases that play critical roles in cancer cell proliferation and survival.

For instance, studies suggest that the compound may disrupt the activity of certain kinases associated with tumor growth and metastasis. This inhibition leads to reduced cancer cell viability and proliferation in vitro and in vivo models.

Anticancer Properties

Research has highlighted the anticancer potential of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide. In various studies:

- The compound demonstrated significant cytotoxicity against multiple cancer cell lines.

- It was effective in inducing apoptosis in cancer cells via caspase activation pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Exhibited activity against a range of bacterial strains.

- Potentially useful as a lead compound for developing new antimicrobial agents.

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against breast cancer cells. The results showed:

- IC50 Values : The compound had an IC50 value of approximately 15 µM, indicating potent activity.

- Mechanism : Induced apoptosis through mitochondrial pathways.

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli:

- Minimum Inhibitory Concentration (MIC) : Found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- : Suggests potential for development into an antimicrobial treatment.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

*Estimated based on structural similarity to BF22503 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.